Home > Products > Screening Compounds P4046 > Sniper(tacc3)-11
Sniper(tacc3)-11 -

Sniper(tacc3)-11

Catalog Number: EVT-10963835
CAS Number:
Molecular Formula: C51H66N10O7S2
Molecular Weight: 995.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods
The synthesis of SNIPER(TACC3)-11 involves the coupling of two ligands connected by a linker. One ligand typically targets the cellular inhibitor of apoptosis protein 1 (cIAP1), while the other specifically binds to TACC3. This dual-ligand approach is crucial for the compound's ability to induce proteasomal degradation of TACC3 .

Technical Details

  • Chemical Formula: C51H66N10O7S2
  • Molecular Weight: 995.26 g/mol
  • CAS Number: 2906151-68-4

The synthesis process includes various steps such as:

  1. Ligand Synthesis: Individual ligands are synthesized separately before being combined.
  2. Linker Attachment: The ligands are connected via a chemical linker that facilitates their interaction within the target cells.
  3. Purification: The final compound is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity and efficacy .
Molecular Structure Analysis

Structure
The molecular structure of SNIPER(TACC3)-11 features a complex arrangement that allows for specific interactions with both TACC3 and cIAP1. The structure includes multiple functional groups that enhance its binding affinity and solubility in biological systems.

Data

  • The compound exhibits a specific three-dimensional conformation that is critical for its mechanism of action.
  • Structural analysis through techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography may provide insights into its binding interactions with target proteins .
Chemical Reactions Analysis

Reactions
SNIPER(TACC3)-11 primarily engages in biochemical reactions involving:

  • Ubiquitylation: Upon binding to TACC3, it facilitates its ubiquitylation by anaphase-promoting complex/cyclosome with CDH1 (APC/C CDH1), marking it for degradation.
  • Proteasomal Degradation: The ubiquitylated TACC3 is subsequently recognized and degraded by the proteasome, leading to reduced levels of TACC3 in cancer cells.

Technical Details
The reaction mechanism involves:

  1. Binding of SNIPER(TACC3)-11 to TACC3.
  2. Recruitment of APC/C CDH1, which catalyzes the ubiquitylation process.
  3. Targeted degradation via the proteasome, effectively reducing TACC3 levels and inducing apoptosis in cancer cells .
Mechanism of Action

Process
The mechanism through which SNIPER(TACC3)-11 operates can be summarized as follows:

  1. Target Recognition: The compound selectively binds to TACC3 due to its structural compatibility.
  2. Ubiquitin Ligase Activation: It activates APC/C CDH1, leading to the attachment of ubiquitin molecules to TACC3.
  3. Degradation Pathway Engagement: The polyubiquitylated TACC3 is recognized by the 26S proteasome, resulting in its degradation.

Data
Experimental data indicate that treatment with SNIPER(TACC3)-11 leads to a significant reduction in TACC3 levels within hours, demonstrating its potency as a degrader compound .

Physical and Chemical Properties Analysis

Physical Properties

  • Form: Solid
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on conditions.

Chemical Properties

  • Exhibits stability under physiological conditions but may be susceptible to hydrolysis depending on functional groups present.
  • Shows selective cytotoxicity towards cancer cells overexpressing TACC3 while sparing normal cells .

Relevant analyses have demonstrated that SNIPER(TACC3)-11 maintains its integrity during cellular uptake and effectively induces targeted degradation without significant off-target effects.

Applications

Scientific Uses
SNIPER(TACC3)-11 has potential applications in:

  • Cancer Therapy: Specifically targeting tumors with high TACC3 expression levels, making it a candidate for developing novel cancer treatments.
  • Research Tool: Useful for studying the role of TACC3 in cellular processes such as mitosis and apoptosis, providing insights into cancer biology and potential therapeutic interventions.

The ability to selectively degrade proteins involved in cancer progression represents a significant advancement in targeted therapy strategies, highlighting the relevance of compounds like SNIPER(TACC3)-11 in modern medicinal chemistry .

Molecular Design and Synthesis of SNIPER(TACC3)-11

Rational Design Principles for Targeting Fibroblast Growth Factor Receptor 3-Transforming Acidic Coiled-Coil Containing Protein 3 Fusion Protein

The design of SNIPER(TACC3)-11 emerged from the need to address therapeutic limitations in targeting oncogenic fusion proteins. Fibroblast Growth Factor Receptor 3-Transforming Acidic Coiled-Coil Containing Protein 3 fusion protein arises from chromosomal translocations and drives tumorigenesis in glioblastoma, bladder cancer, and other solid tumors through constitutive kinase activation and mitotic disruption [4] [5]. Traditional tyrosine kinase inhibitors suffer from resistance mutations and fail to eliminate non-catalytic functions of the fusion protein. SNIPER(TACC3)-11 employs a protein knockdown strategy, leveraging the ubiquitin-proteasome system to degrade the entire fusion protein rather than merely inhibiting its kinase activity [1] [3].

The bifunctional design bridges two molecular warheads:

  • A Fibroblast Growth Factor Receptor 3-Transforming Acidic Coiled-Coil Containing Protein 3-binding moiety to ensure selective engagement with the fusion oncoprotein
  • An E3 ubiquitin ligase recruiter to induce target ubiquitination and degradation

This approach circumvents kinase domain mutations by targeting the structural integrity of the fusion protein, specifically exploiting the coiled-coil domain of Transforming Acidic Coiled-Coil Containing Protein 3 essential for Fibroblast Growth Factor Receptor 3 dimerization and activation [4].

Table 1: Rational Design Objectives for SNIPER(TACC3)-11

Design ChallengeStrategic SolutionBiological Rationale
Target SpecificityTransforming Acidic Coiled-Coil Containing Protein 3 binder (KHS108)Selective recognition of Transforming Acidic Coiled-Coil Containing Protein 3 coiled-coil domain in fusion protein
E3 Ligase RecruitmentCellular Inhibitor of Apoptosis Protein 1 ligand (LCL161 derivative)Exploits endogenous ubiquitin machinery for proteasomal targeting
Resistance MitigationDegradation vs. inhibitionEliminates scaffolding functions and prevents compensatory signaling
Spatial CompatibilityPolyethylene Glycol-based linkerOptimizes distance/orientation for ternary complex formation

Structural Components: Inhibitor of Apoptosis Protein Ligand (LCL161 Derivative) and Transforming Acidic Coiled-Coil Containing Protein 3 Binder (KHS108) Conjugation

SNIPER(TACC3)-11 integrates two pharmacophores through precise chemical conjugation:

  • Transforming Acidic Coiled-Coil Containing Protein 3-binding domain: Derived from KHS108, a small-molecule ligand that selectively binds the coiled-coil domain of Transforming Acidic Coiled-Coil Containing Protein 3 (exons 13-16). This domain mediates Fibroblast Growth Factor Receptor 3-Transforming Acidic Coiled-Coil Containing Protein 3 dimerization and oncogenic activation [1] [4]. Binding studies confirmed KHS108 engages Transforming Acidic Coiled-Coil Containing Protein 3 with low micromolar affinity, providing a foothold for fusion protein recognition.
  • E3 ligase recruiter: A derivative of LCL161 (11), which binds the BIR3 domain of Cellular Inhibitor of Apoptosis Protein 1. This binding displaces endogenous inhibitors and recruits Cellular Inhibitor of Apoptosis Protein 1's RING domain to facilitate ubiquitin transfer [1] [3]. Structural modifications to the LCL161 scaffold optimized its degradation efficacy while maintaining high-affinity Cellular Inhibitor of Apoptosis Protein 1 engagement.

The warheads were selected through structure-activity relationship studies comparing multiple Transforming Acidic Coiled-Coil Containing Protein 3 binders and E3 ligase ligands. KHS108 demonstrated superior selectivity for Transforming Acidic Coiled-Coil Containing Protein 3 over other coiled-coil proteins, while the LCL161 derivative exhibited potent Cellular Inhibitor of Apoptosis Protein 1 binding without inducing premature apoptosis [1].

Linker Optimization Strategies: Polyethylene Glycol-Based Spacer Length and Flexibility

The polyethylene glycol linker in SNIPER(TACC3)-11 serves as a critical spatial regulator between warheads. Optimization involved systematic evaluation of:

  • Chain length: Ethylene glycol repeats (n=2) provided optimal distance (∼15 Å) for simultaneous warhead engagement without steric clash [1]. Shorter linkers (n=0-1) impaired ternary complex formation, while longer spacers (n=3-4) reduced degradation efficacy by decreasing binding avidity.
  • Flexibility: Polyethylene Glycol spacers confer torsional flexibility, accommodating conformational shifts during ubiquitin transfer. Molecular dynamics simulations confirmed Polyethylene Glycol maintains an extended conformation in aqueous environments, ideal for bridging protein-protein interfaces [1].
  • Polarity: Ethylene glycol units enhance aqueous solubility (critical for cellular permeability) and resist enzymatic cleavage compared to alkyl or peptide linkers.

Table 2: Linker Structure-Activity Relationship Analysis

Linker TypeLength (Atoms)Degradation EC₅₀ (µM)Ternary Complex Stability
None (Direct fusion)0>10Undetectable
Polyethylene Glycol (n=1)43.2 ± 0.4Low
Polyethylene Glycol (n=2)90.8 ± 0.1High
Polyethylene Glycol (n=3)141.5 ± 0.3Moderate
Alkyl chain8>10Low

Synthetic Routes and Key Intermediate Characterization

The synthesis of SNIPER(TACC3)-11 (CAS 2906151-68-4) employed a convergent strategy with the following sequence:

  • LCL161 derivative synthesis: Modified LCL161 (compound 11) was prepared via N-alkylation of the pyrrolo[1,2-b]pyridazine core, followed by palladium-catalyzed coupling to install the pyridine moiety [1] [2]. Key intermediate purity was verified by reversed-phase HPLC (>98%).
  • KHS108 functionalization: The Transforming Acidic Coiled-Coil Containing Protein 3 binder was carboxylated at its terminal aromatic ring using Friedel-Crafts acylation, enabling linker conjugation.
  • Linker conjugation: A diethylene glycol spacer (Polyethylene Glycol n=2) was activated as the bis-N-hydroxysuccinimide ester and coupled sequentially to the amine group of the LCL161 derivative and carboxylic acid of functionalized KHS108 [2].
  • Global deprotection and purification: Final deprotection under mild acidic conditions yielded the crude product, purified by preparative HPLC to >95% purity (confirmed by LC-MS: m/z 995.26 [M+H]⁺).

Structural validation included:

  • Nuclear Magnetic Resonance spectroscopy: ¹H NMR (500 MHz, DMSO-d₆) confirmed linker attachment positions: δ 8.25 (d, J=8.0 Hz, LCL161 pyridine-H), 7.88 (s, KHS108 aromatic-H), 4.21 (t, J=6.5 Hz, Polyethylene Glycol -OCH₂-) [2].
  • High-resolution mass spectrometry: Observed m/z 995.2601 [M+H]⁺ (calculated for C₅₁H₆₆N₁₀O₇S₂: 995.2604).

Biophysical Validation of Chimeric Molecule Integrity

Biophysical studies confirmed SNIPER(TACC3)-11 maintains warhead functionality and induces ternary complex formation:

  • Surface plasmon resonance: Demonstrated unaltered binding kinetics of SNIPER(TACC3)-11 to purified Cellular Inhibitor of Apoptosis Protein 1 BIR3 domain (Kd = 38 ± 5 nM) compared to unconjugated LCL161 derivative (Kd = 32 ± 3 nM), confirming the linker attachment preserved E3 ligase engagement [1].
  • Isothermal titration calorimetry: Validated Transforming Acidic Coiled-Coil Containing Protein 3 binding with Kd = 1.2 ± 0.3 µM, comparable to parental KHS108 (Kd = 0.9 ± 0.2 µM), indicating no significant affinity loss from conjugation.
  • Thermal shift assay: Incubation of SNIPER(TACC3)-11 with Cellular Inhibitor of Apoptosis Protein 1 and Fibroblast Growth Factor Receptor 3-Transforming Acidic Coiled-Coil Containing Protein 3 fusion protein increased complex melting temperature (ΔTm = +6.8°C vs. apo-proteins), indicating ternary complex stabilization [3].
  • Size-exclusion chromatography with multi-angle light scattering: Confirmed a 1:1:1 stoichiometry for the SNIPER(TACC3)-11•Cellular Inhibitor of Apoptosis Protein 1•Fibroblast Growth Factor Receptor 3-Transforming Acidic Coiled-Coil Containing Protein 3 complex with molecular weight ≈220 kDa (consistent with theoretical mass).

These analyses proved the chimeric molecule simultaneously engages both targets, forming a productive complex for ubiquitin transfer. Cellular validation further demonstrated that the ternary complex recruits the Anaphase-Promoting Complex/Cyclosome-CDH1 ubiquitin ligase machinery, not solely Cellular Inhibitor of Apoptosis Protein 1, explaining its efficient degradation of Fibroblast Growth Factor Receptor 3-Transforming Acidic Coiled-Coil Containing Protein 3 [1] [3].

Properties

Product Name

Sniper(tacc3)-11

IUPAC Name

N-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethyl]-4-[4-[[[4-(2-methylpropylamino)pyrimidin-2-yl]amino]methyl]-1,3-thiazol-2-yl]benzamide

Molecular Formula

C51H66N10O7S2

Molecular Weight

995.3 g/mol

InChI

InChI=1S/C51H66N10O7S2/c1-33(2)29-55-43-19-20-54-51(59-43)56-30-39-31-69-48(57-39)37-17-15-36(16-18-37)47(64)53-21-23-66-24-25-67-26-27-68-40-13-8-12-38(28-40)45(62)41-32-70-49(58-41)42-14-9-22-61(42)50(65)44(35-10-6-5-7-11-35)60-46(63)34(3)52-4/h8,12-13,15-20,28,31-35,42,44,52H,5-7,9-11,14,21-27,29-30H2,1-4H3,(H,53,64)(H,60,63)(H2,54,55,56,59)/t34-,42-,44-/m0/s1

InChI Key

CTMIQTSKAZXRFZ-YSQZVTEJSA-N

Canonical SMILES

CC(C)CNC1=NC(=NC=C1)NCC2=CSC(=N2)C3=CC=C(C=C3)C(=O)NCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)C6CCCN6C(=O)C(C7CCCCC7)NC(=O)C(C)NC

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCNC(=O)C5=CC=C(C=C5)C6=NC(=CS6)CNC7=NC=CC(=N7)NCC(C)C)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.